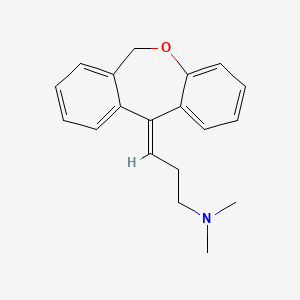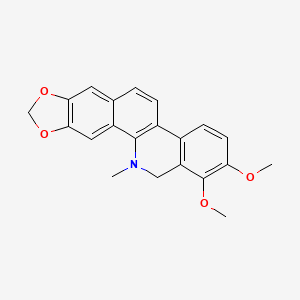
Dihydrochelerythrine
Overview
Description
Dihydrochelerythrine is a natural compound isolated from the plant Corydalis yanhusuo. It belongs to the class of benzophenanthridine alkaloids and exhibits significant antifungal and antibacterial activities . The compound has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol .
Scientific Research Applications
Dihydrochelerythrine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzophenanthridine alkaloids.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Potential applications in chemotherapy and immunotherapy for glioblastomas.
Industry: Used as a biopesticide to prevent and control crop epidemics.
Mechanism of Action
Target of Action
Dihydrochelerythrine is a natural compound isolated from Corydalis yanhusuo and has been found to exhibit significant antifungal activity . The primary targets of this compound are fungal pathogens, particularly Botrytis cinerea Pers .
Mode of Action
this compound interacts with its targets by inhibiting their growth. It has been shown to exhibit the highest antifungal activity against B. cinerea Pers, with 98.32% mycelial growth inhibition at 50 µg/mL .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It is spontaneously transformed from 6-hydroxyallocryptopine, which is formed from the oxidation of allocryptopine by P450 enzymes . This process involves several plant-derived enzymes, including (S)-canadine synthase (TDC), MSH, and P6H .
Pharmacokinetics
The pharmacokinetics of this compound, a metabolite of Chelerythrine, has been studied in pigs. After oral and intramuscular administrations, this compound rapidly reached peak concentrations. The half-life was found to be 2.03 ± 0.26 hours for Chelerythrine and 2.56 ± 1.00 hours for this compound .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. Specifically, it has been shown to inhibit the mycelial growth of B. cinerea Pers by 98.32% at a concentration of 50 µg/mL .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dihydrochelerythrine plays a significant role in biochemical reactions, particularly in stabilizing G-quadruplex DNA structures. It exhibits strong binding affinity to these structures, similar to its parent compound, chelerythrine . This compound interacts with various biomolecules, including DNA and proteins, influencing their stability and function. For instance, it has been shown to inhibit the secretion of hepatitis B virus antigens in HepG2 cells .
Cellular Effects
This compound exerts cytostatic and cytotoxic effects on various cell types. In glioblastoma cells, it significantly decreases cell viability in a time- and dose-dependent manner . The compound influences cell signaling pathways, such as NF-kB, β-catenin, and STAT3/IL-6, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to G-quadruplex DNA structures, stabilizing them and inhibiting the activity of enzymes like protein kinase C and DNA topoisomerase I . This binding leads to changes in gene expression and enzyme activity, contributing to its biological effects. This compound also interacts with various signaling molecules, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
This compound exhibits stability in strongly acidic environments and in the presence of alcohol . Over time, its effects on cellular function can vary, with long-term exposure leading to significant changes in cell viability and function. In vitro studies have shown that this compound maintains its stability and activity over extended periods, making it a valuable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with P450 enzymes . These enzymes catalyze the oxidation of this compound to chelerythrine, which further participates in various biochemical reactions. The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to its biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Studies have shown that this compound can be widely distributed in tissues, with low concentration residues found in various organs .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments and organelles . This localization is essential for its biological effects, including its role in stabilizing G-quadruplex DNA structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrochelerythrine can be synthesized through the intramolecular Suzuki coupling of 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative via in situ generated arylborane . This compound is then converted to (±)-6-acetonylthis compound, which can be resolved by chiral preparative high-performance liquid chromatography .
Industrial Production Methods
The industrial production of this compound involves the extraction from natural sources, particularly from the plant Corydalis yanhusuo . The compound is isolated and purified using various chromatographic techniques to achieve high purity levels suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Dihydrochelerythrine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form chelerythrine under specific conditions.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: It can participate in nucleophilic substitution reactions, particularly in protic solvents.
Common Reagents and Conditions
Oxidation: Catalyzed by P450 enzymes such as (S)-canadine synthase.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Reactions often occur in methanol or other protic solvents.
Major Products
Oxidation: Chelerythrine.
Reduction: This compound.
Substitution: 6-methoxy-5,6-dihydrochelerythrine and 6-hydroxy-5,6-dihydrochelerythrine.
Comparison with Similar Compounds
Dihydrochelerythrine is compared with other benzophenanthridine alkaloids such as:
Chelerythrine: Similar in structure but differs in its oxidation state.
Sanguinarine: Another benzophenanthridine alkaloid with similar antifungal and antibacterial properties.
Berberine: Exhibits anticancer properties and disrupts key signaling pathways in cancer cells.
This compound is unique due to its specific molecular targets and pathways, making it a promising compound for various therapeutic applications .
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZAZMCIBRHMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218913 | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-91-7 | |
| Record name | Dihydrochelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrochelerythrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []
A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize this compound. [, , , ]
A: The iminium group of this compound plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in this compound, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonylthis compound to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []
A: Yes, the oxidation state significantly affects the biological activity. This compound demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []
A: Encapsulating this compound in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []
A: this compound demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]
A: Yes, this compound exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []
A: Researchers utilize various analytical techniques for the identification and quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of this compound in plant extracts. []
A: Recent studies have highlighted the instability of this compound and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of this compound as a metabolite of Chelerythrine in rats has also been a significant finding. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


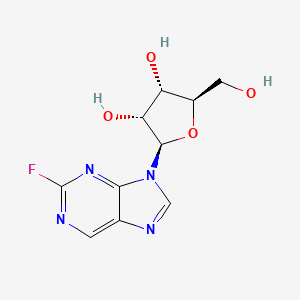
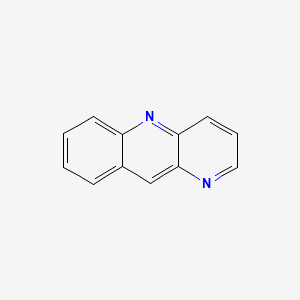
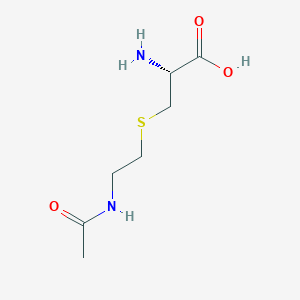


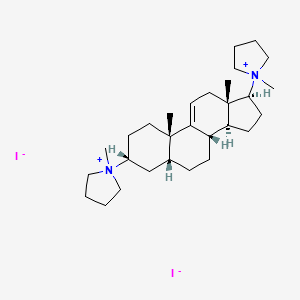
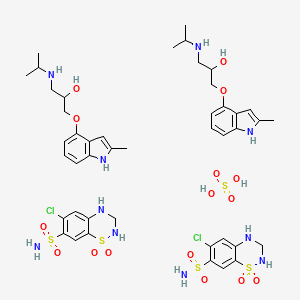
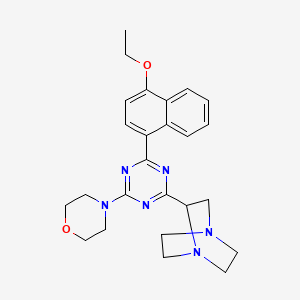
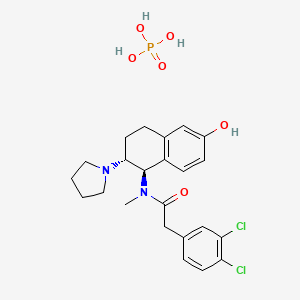
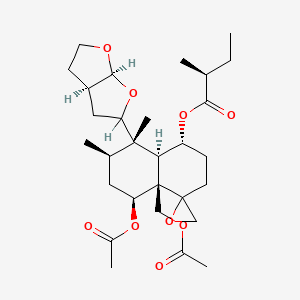
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)
![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
![N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)
